PG-545 Free
CAS No.: 1144617-49-1
Cat. No.: VC1571455
Molecular Formula: C51H88O60S13
Molecular Weight: 2078.1 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1144617-49-1 |
---|---|
Molecular Formula | C51H88O60S13 |
Molecular Weight | 2078.1 g/mol |
IUPAC Name | [(2R,3R,4S,5R,6R)-2-[(2R,3R,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-disulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-disulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-disulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-3,5-disulfooxy-6-(sulfooxymethyl)oxan-4-yl] hydrogen sulfate |
Standard InChI | InChI=1S/C51H88O60S13/c1-22(2)7-6-8-23(3)27-11-12-28-26-10-9-24-17-25(13-15-50(24,4)29(26)14-16-51(27,28)5)95-46-42(108-121(79,80)81)38(104-117(67,68)69)34(30(96-46)18-91-112(52,53)54)100-47-43(109-122(82,83)84)39(105-118(70,71)72)35(31(97-47)19-92-113(55,56)57)101-48-44(110-123(85,86)87)40(106-119(73,74)75)36(32(98-48)20-93-114(58,59)60)102-49-45(111-124(88,89)90)41(107-120(76,77)78)37(103-116(64,65)66)33(99-49)21-94-115(61,62)63/h22-49H,6-21H2,1-5H3,(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H,73,74,75)(H,76,77,78)(H,79,80,81)(H,82,83,84)(H,85,86,87)(H,88,89,90)/t23-,24+,25+,26+,27-,28+,29+,30-,31-,32-,33-,34-,35-,36-,37-,38+,39+,40+,41+,42-,43-,44-,45-,46-,47-,48-,49-,50+,51-/m1/s1 |
Standard InChI Key | LNUFLCYMSVYYNW-ZPJMAFJPSA-N |
Isomeric SMILES | C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COS(=O)(=O)O)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COS(=O)(=O)O)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)COS(=O)(=O)O)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)C)C |
Canonical SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)COS(=O)(=O)O)OC6C(C(C(C(O6)COS(=O)(=O)O)OC7C(C(C(C(O7)COS(=O)(=O)O)OC8C(C(C(C(O8)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)C)C |
Chemical Identity and Structure
Molecular Characteristics
PG-545 Free is identified in chemical databases with the PubChem CID 145705949. The compound is formally known by its chemical name "b-D-Glucopyranoside, (3b,5a)-cholestan-3-yl O-2,3,4,6-tetra-O-sulfo-a-D-glucopyranosyl-(1-->4)-O-2,3,6-tri-O-sulfo-a-D-glucopyranosyl-(1-->4)-O-2,3,6-tri-O-sulfo-a-D-glucopyranosyl-(1-->4)-, 2,3,6-tris(hydrogen sulfate), sodium salt (1:13)" . This complex nomenclature reflects its structure as a modified oligosaccharide with a cholestane core. The compound has a substantial molecular weight of 2078.1 g/mol, which contributes to its unique pharmacological properties and interactions with biological targets . The structural complexity of PG-545 Free is further evidenced by PubChem's notation that conformer generation is disallowed due to having too many atoms, excessive flexibility, and numerous undefined stereo centers .
Structural Composition and Classification
PG-545 Free belongs to the class of heparan sulfate mimetics, which are designed to structurally and functionally resemble natural heparan sulfate glycosaminoglycans. These mimetics are engineered to interact with heparan sulfate-binding proteins while demonstrating improved pharmacological properties compared to natural heparan sulfates. The compound's structure incorporates multiple sulfate groups, which are critical for its biological activity, particularly its ability to interact with various growth factors and enzymes involved in cancer progression and metastasis . The sodium salt formulation (1:13) suggests the presence of 13 sodium counterions to balance the negative charges of the sulfate groups, contributing to the compound's solubility properties.
Pharmacological Properties
Mechanism of Action
PG-545 Free exhibits multiple mechanisms of action that contribute to its anti-cancer effects. Primarily, it functions as a potent heparanase inhibitor with a reported Ki of 6.1 nM (pKi of 8.21) against human heparanase . Heparanase is an enzyme that degrades heparan sulfate chains in the extracellular matrix and basement membranes, and its inhibition by PG-545 impedes tumor cell invasion, metastasis, and angiogenesis. Additionally, PG-545 has been shown to directly interact with Wnt3a and Wnt7a, thereby inhibiting the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, particularly pancreatic cancer . This inhibition leads to decreased levels of β-catenin and its downstream targets, including cyclin D1, MMP-7, and VEGF, collectively contributing to reduced tumor cell proliferation and invasion .
The immunomodulatory effects of PG-545 Free have been demonstrated through its ability to stimulate innate immune responses against tumors. Pharmacodynamic data from clinical studies have revealed increases in innate immune cell activation and elevations in plasma levels of pro-inflammatory cytokines such as IFNγ, TNFα, IP-10, and MCP-1 following PG-545 administration . These immunomodulatory activities suggest that PG-545 may enhance anti-tumor immune responses, potentially complementing its direct anti-cancer effects.
Pharmacokinetics and Pharmacodynamics
In clinical studies, PG-545 Free has demonstrated favorable pharmacokinetic properties. When administered as a weekly 1-hour intravenous infusion, the compound showed dose-proportional exposure up to 100 mg . The mean half-life was determined to be 141 hours, indicating prolonged systemic exposure that may contribute to its therapeutic efficacy . This extended half-life allows for a convenient weekly dosing regimen, which could enhance patient compliance in clinical settings.
Pharmacodynamic evaluation has revealed that PG-545 increases plasma levels of VEGF and other targets in both preclinical models and a small cohort of advanced cancer patients . This increase in VEGF levels might represent a potential biomarker of response to PG-545 therapy, although the precise relationship between VEGF elevation and clinical benefit requires further investigation . The compound's effects on growth factor-mediated signaling have been demonstrated by its ability to reduce HB-EGF-induced phosphorylation of ERK, AKT, and EGFR in ovarian cancer models .
Preclinical Efficacy
Activity in Ovarian Cancer Models
PG-545, both alone and in combination with chemotherapeutic agents, has demonstrated significant anti-cancer activity in preclinical models of ovarian cancer. In vitro studies have shown that PG-545 inhibits the proliferation of ovarian cancer cells and exhibits synergistic effects when combined with paclitaxel in A2780 cells . Furthermore, PG-545 has been shown to inhibit growth factor-mediated cell migration, suggesting potential anti-metastatic activity .
Clinical Development
Phase I Clinical Trial Results
A Phase I clinical study investigated the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of PG-545 monotherapy in patients with advanced solid malignancies . In this trial, escalating doses of PG-545 were administered as a weekly 1-hour intravenous infusion to twenty-three subjects across four dose cohorts (25, 50, 100, and 150 mg) .
The results from this Phase I study provided valuable insights into the clinical profile of PG-545. Three dose-limiting toxicities (DLTs) were observed in the 150 mg cohort, including two cases of hypertension and one case of epistaxis . Importantly, no DLTs were noted in the 100 mg cohort, which was subsequently identified as the maximum-tolerated dose for future clinical investigations .
In terms of efficacy, while no objective responses were reported in this early-phase study, the best response observed was stable disease for up to 24 weeks, with a disease control rate of 38% in evaluable subjects . This level of disease stabilization, even as a single agent in a heavily pretreated patient population with advanced solid tumors, suggests potential clinical utility that warrants further investigation, particularly in combination regimens.
Data Table of PG-545 Free Characteristics and Activity
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume